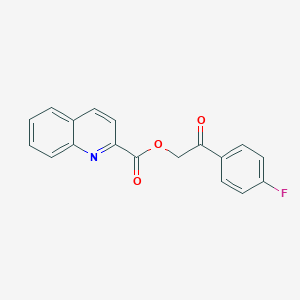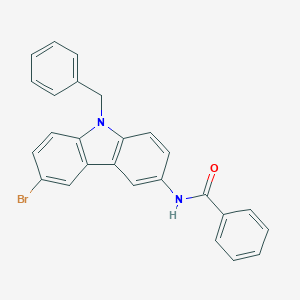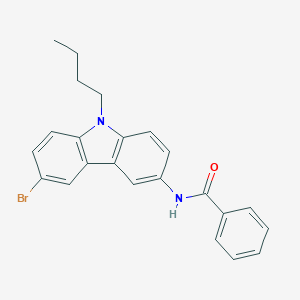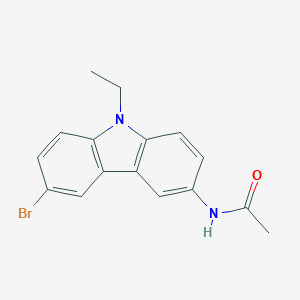
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate (FQ) is a synthetic compound that belongs to the quinoline family. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biological research, and material science.
作用机制
The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and microbial growth. 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. It has also been found to inhibit the activity of protein kinase B (AKT), a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to inhibit the formation of biofilms, which are communities of bacteria that can cause infections and are resistant to antibiotics.
实验室实验的优点和局限性
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has also been found to have low toxicity, making it a safe option for in vitro and in vivo studies. However, 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in aqueous solutions. Additionally, 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has not been extensively studied in animal models, so its efficacy and safety in vivo are not well understood.
未来方向
There are several future directions for research on 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate. One possible direction is to study its potential as an anti-cancer agent in animal models. Another potential direction is to investigate its efficacy against other types of bacteria and fungi. Additionally, 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate could be studied for its potential as a material for organic electronics due to its unique chemical structure. Finally, more research is needed to understand the mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate and its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate is a synthetic compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been studied for its anti-inflammatory, anti-tumor, and antimicrobial properties. 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate works by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and microbial growth. It has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, more research is needed to understand its mechanism of action and potential as a therapeutic agent.
合成方法
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate can be synthesized through a multi-step process, starting with the condensation of 4-fluoroaniline with ethyl acetoacetate to form 2-(4-fluorophenyl)-2-oxoethyl acetate. This intermediate is then reacted with 2-chloroquinoline-3-carboxylic acid in the presence of a base to obtain 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate. The purity of 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate can be improved through recrystallization and purification techniques.
科学研究应用
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and antimicrobial properties. 2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
属性
产品名称 |
2-(4-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate |
|---|---|
分子式 |
C18H12FNO3 |
分子量 |
309.3 g/mol |
IUPAC 名称 |
[2-(4-fluorophenyl)-2-oxoethyl] quinoline-2-carboxylate |
InChI |
InChI=1S/C18H12FNO3/c19-14-8-5-13(6-9-14)17(21)11-23-18(22)16-10-7-12-3-1-2-4-15(12)20-16/h1-10H,11H2 |
InChI 键 |
UATMJUKOTYPPEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC=C(C=C3)F |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC=C(C=C3)F |
溶解度 |
16.8 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)





![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278981.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278982.png)
![2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278986.png)
![3-[3-(2,3-Dimethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278987.png)
![3-[3-(3-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278989.png)
![3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B278990.png)